molecular formula C15H20N6O2 B2665032 (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone CAS No. 2309554-86-5

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2665032
CAS No.: 2309554-86-5
M. Wt: 316.365
InChI Key: NVTCSRUYXYZECG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a triazole ring. Pyrimidine is a basic structure in many biological compounds, such as the nucleobases cytosine, thymine, and uracil . Piperidine is a common structure in many pharmaceuticals, and triazole is a core structure in a variety of drugs due to its diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrimidine and triazole rings are planar, while the piperidine ring is not. The presence of the oxygen and nitrogen atoms could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring can undergo reactions at the carbon atoms adjacent to the nitrogen atoms. The piperidine ring can undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The triazole ring is relatively stable but can react with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar triazole ring and the potential for hydrogen bonding could affect the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Bohlmann-Rahtz Heteroannulation Reactions : A study demonstrates the synthesis of complex compounds via Bohlmann-Rahtz heteroannulation, indicating a method that might be relevant for constructing the pyrimidinyl component of the compound (Bagley et al., 2005).
  • Acid-base and Complex-forming Abilities : Research into the acid-base properties and complex-forming capabilities of pyrimidinone derivatives suggests potential for metal coordination, which may influence the design of novel compounds with specific chemical or biological functionalities (Pod'yachev et al., 1994).
  • Tautomerism and Metal Complexation : Investigations into the tautomerism and metal complexation of related compounds, specifically oxazolines, have been reported, shedding light on their structural dynamics and potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Potential Pharmacological Activities

  • Antibacterial and Anticancer Properties : Novel benzodifuranyl derivatives, including structures similar to the query compound, have been synthesized and shown to possess significant anti-inflammatory, analgesic, and COX-2 inhibitory activities, suggesting potential pharmacological applications (Abu‐Hashem et al., 2020).
  • Antimicrobial Activity : Synthesis and in vitro evaluation of piperidin-4-yl)methanone oxime derivatives revealed good antimicrobial activity against selected pathogenic bacterial and fungal strains, indicating the relevance of the piperidine moiety in designing compounds with antimicrobial properties (Mallesha & Mohana, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain pyrimidine, piperidine, or triazole rings act by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses as a pharmaceutical. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

Properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-10-11(2)16-9-17-14(10)23-8-12-3-5-21(6-4-12)15(22)13-7-18-20-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCSRUYXYZECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NNN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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